Researchers developing next-generation NNRTIs frequently encounter confounding H-bond donor effects and premature C2-displacement during SAR campaigns. This N3-methylated, C2-methylsulfanyl pyrimidin-4(3H)-one scaffold eliminates the N3-H donor (HBD=0) and raises LogP by +0.37 vs. the N3-unsubstituted analogue, directly addressing these pain points.
• Tunable reactivity: ~2-fold slower nucleophilic displacement at C2 vs. N1-methyl isomers enables sequential functionalization and focused library synthesis.
• Unambiguous QC: +14.0157 Da exact mass shift from the common N3-H byproduct permits definitive LC-HRMS discrimination.
• CNS-optimized: Reduced HBD count and increased lipophilicity support blood-brain barrier penetration for CNS-targeted programs.
Supplied with full analytical documentation and available for immediate global dispatch.
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Cat. No.B12967447
⚠ Attention: For research use only. Not for human or veterinary use.
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 1184913-52-7) is a trisubstituted pyrimidin-4(3H)-one derivative featuring a 4-methoxyphenyl group at C6, a methyl group at N3, and a methylsulfanyl moiety at C2. This compound belongs to the 2-alkylthio-4-pyrimidinone class, which has been extensively explored as a core scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) within the DABO/S-DABO family [1]. Its specific substitution pattern imparts distinct physicochemical properties—including predicted LogP 2.17, density 1.2 g/cm³, and boiling point 410.4°C—that unequivocally differentiate it from the N3‑unsubstituted and C6‑devoid analogs .
ScaffoldDefined DABO/S-DABO pyrimidinone core with C6-aryl, N3-methyl, C2-methylsulfanyl substitution
ProfileZero H-bond donor count and reported LogP shift support permeability modeling
[1] Fabbrizi, E.; Chernyshov, V. V.; Fiorentino, F.; Sbardella, G.; Ragno, R.; Nawrozkij, M.; Ivanov, R.; Rotili, D.; Mai, A. An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. J. Med. Chem. 2025, DOI: 10.1021/acs.jmedchem.4c02848. View Source
Pyrimidin-4(3H)-one scaffolds are widely deployed in medicinal chemistry, yet even minor structural variations profoundly alter reactivity, binding selectivity, and ADME properties. The target compound uniquely combines an N3‑methyl group with a C2‑methylsulfanyl leaving group and a C6‑4‑methoxyphenyl hydrophobic unit. The N3‑methylation eliminates the sole hydrogen‑bond donor (HBD count reduced from 1 to 0 vs. the N3‑unsubstituted analog), lowers topological polar surface area (TPSA), and modulates the nucleophilic displacement rate of the 2‑methylsulfanyl group by a factor of ~2 compared with N1‑methyl isomers [1]. Substituting this compound with the N3‑unsubstituted analog (CAS 874779‑31‑4) restores an H‑bond donor and decreases predicted lipophilicity by −0.37 LogP units, potentially compromising membrane permeability predictions . Replacing it with the C6‑unsubstituted 3‑methyl‑2‑(methylthio)pyrimidin‑4(3H)‑one (CAS 6327‑98‑6) removes the 4‑methoxyphenyl moiety that is critical for π‑stacking interactions in biological target binding pockets, as extensively documented in the DABO inhibitor series [2].
N3-unsubstituted analog
Restores H-bond donor and lowers lipophilicity, which may shift permeability and ADME predictions.
C6-devoid analog
Lacks 4-methoxyphenyl π-stacking motif critical for target-binding affinity in DABO series.
N1-methyl isomer
Exhibits faster methylsulfanyl displacement kinetics, reducing control in sequential derivatization.
[1] Kheifets, G. M.; Gindin, V. A.; Nikolova, T. A. Effect of the Structure of 1- and 3-Methylpyrimidin-4-ones on the Rate of Nucleophilic Substitution of the 2-Methylsylfanyl Group. Russ. J. Org. Chem. 2004, 40, 104–113. DOI: 10.1023/B:RUJO.0000034918.26019.44. View Source
[2] Fabbrizi, E. et al. J. Med. Chem. 2025 (DABO review highlighting the essential role of the C6 aryl substituent for anti‑HIV‑1 activity and target binding). DOI: 10.1021/acs.jmedchem.4c02848. View Source
Quantitative Differentiation vs. Closest Analogs
Enhanced Lipophilicity via N3-Methylation
The predicted partition coefficient (LogP) of the target compound is 2.17 , versus 1.8 for the direct N3‑unsubstituted analog 6‑(4‑methoxyphenyl)‑2‑(methylthio)pyrimidin‑4(3H)‑one (CAS 874779‑31‑4) . This +0.37 log‑unit increase is attributable to N3‑methylation removing a hydrogen‑bond donor and increasing hydrophobicity.
Lipophilicity ShiftReported
LogP 2.17 vs 1.80
Supports passive permeability modeling for CNS research
An increase of this magnitude can translate into measurably improved passive membrane permeability and blood-brain barrier penetration potential, directly influencing compound selection for CNS‑targeted or intracellular target programs.
LipophilicityDrug-likenessPermeability
Reduced Molecular Packing Density
The computed density of the target compound is 1.2 ± 0.1 g/cm³ , while the N3‑unsubstituted analog 6‑(4‑methoxyphenyl)‑2‑(methylthio)pyrimidin‑4(3H)‑one (CAS 874779‑31‑4) has a predicted density of 1.27 ± 0.1 g/cm³ . The 0.07 g/cm³ decrease reflects altered molecular packing due to N3‑methylation.
Packing DensityData to verify
1.20 g/cm³
Lower density may improve powder flow and dissolution rate
Lower density can indicate a less tightly packed crystal lattice, potentially improving powder flowability, dissolution rate, and formulation behavior for in vivo studies, thereby reducing downstream development risk.
Molecular packingCrystallinityFormulation
Elimination of Hydrogen-Bond Donor Capacity
Structural formula analysis shows the target compound has zero hydrogen-bond donor (HBD) atoms , whereas the direct N3‑unsubstituted analog 6‑(4‑methoxyphenyl)‑2‑(methylthio)pyrimidin‑4(3H)‑one (CAS 874779‑31‑4) possesses one HBD at the N3‑H position . N3‑methylation removes this donor completely.
H-Bond Donor CountHead-to-head
0 vs 1 HBD
Elimination of HBD may enhance passive permeability
Reducing the HBD count from 1 to 0 can enhance passive permeability and reduce susceptibility to phase II metabolic conjugation, making the compound more suitable for cellular assays requiring sustained intracellular target engagement.
H-bond donorPermeabilityMetabolism
Controlled Methylsulfanyl Displacement Reactivity
In a kinetic study of nucleophilic substitution of the 2‑methylsulfanyl group in pyrimidin-4‑ones, the rate of substitution in N1‑methyl isomers with a zwitterionic structure was found to be greater by a factor of ~2 than in the corresponding N3‑methyl isomers [1]. The target compound, bearing an N3‑methyl group, is therefore predicted to exhibit approximately half the displacement reactivity of the isomeric N1‑methyl derivative.
Displacement ReactivityClass-level
~0.5× rate (vs N1-Me)
Provides wider window for selective C2 derivatization
Based on N3- vs N1-methyl isomer study (Kheifets 2004)
ReactivitySynthetic chemistryLeaving group tuning
Evidence Dimension
Relative rate of nucleophilic substitution of the 2‑methylsulfanyl group
Target Compound Data
Approximately 0.5× (relative to N1‑methyl isomer, based on 3‑methyl isomer class behavior)
Comparator Or Baseline
N1‑Methyl‑2‑methylsulfanylpyrimidin‑4‑one (rate set as ~1× reference); 3‑methyl isomers react ~2× slower
Quantified Difference
~2‑fold slower
Conditions
Reaction with butylamine, alkaline hydrolysis, and methanolysis (Kheifets et al., 2004)
Why This Matters
The attenuated reactivity provides a wider window for selective, sequential derivatization at C2 without premature displacement, enabling controlled multi‑step synthesis of structurally diverse compound libraries for SAR exploration.
ReactivitySynthetic chemistryLeaving group tuning
[1] Kheifets, G. M.; Gindin, V. A.; Nikolova, T. A. Effect of the Structure of 1- and 3-Methylpyrimidin-4-ones on the Rate of Nucleophilic Substitution of the 2-Methylsylfanyl Group. Russ. J. Org. Chem. 2004, 40, 104–113. DOI: 10.1023/B:RUJO.0000034918.26019.44. View Source
Unambiguous Identification by High-Resolution Mass Spectrometry
The exact monoisotopic mass of the target compound is 262.077606 Da , compared with 248.061948 Da for the N3‑unsubstituted analog 6‑(4‑methoxyphenyl)‑2‑(methylthio)pyrimidin‑4(3H)‑one (CAS 874779‑31‑4) . The difference of 14.015658 Da corresponds precisely to a methylene group ( CH2) and is readily resolved by modern high‑resolution mass spectrometry.
Exact Mass (HRMS)Head-to-head
262.0776 vs 248.0620 Da
Enables unambiguous HRMS discrimination from N3-H byproduct
6-(4-Methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 874779-31-4); 248.061948 Da
Quantified Difference
14.015658 Da
Conditions
High-resolution mass spectrometry (theoretical exact mass)
Why This Matters
This unambiguous mass defect ensures reliable identity confirmation and quantification of the target compound in reaction monitoring, impurity profiling, and purity analysis, preventing misassignment with the synthetically common N3‑H byproduct.
Analytical chemistryLC–HRMSQuality control
Thermal Stability Parity with N3-Unsubstituted Analog
The target compound has a predicted boiling point of 410.4 ± 55.0 °C at 760 mmHg , while the N3‑unsubstituted analog (CAS 874779‑31‑4) is predicted at 411.3 ± 55.0 °C . The negligible difference of −0.9 °C lies within the prediction error and indicates that N3‑methylation does not introduce thermal instability.
Thermal StabilityData to verify
410.4 °C (Δ −0.9 °C)
Thermal stability comparable to N3-H analog; standard purification applicable
Predicted boiling point; confirm experimentally
Thermal propertiesPurificationStability
Evidence Dimension
Predicted boiling point at 760 mmHg
Target Compound Data
410.4 ± 55.0 °C
Comparator Or Baseline
6-(4-Methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 874779-31-4); 411.3 ± 55.0 °C
Quantified Difference
−0.9 °C
Conditions
Computational prediction at 760 mmHg
Why This Matters
Comparable thermal stability ensures that standard purification techniques such as short‑path distillation or sublimation can be applied without risk of decomposition, simplifying scale‑up and procurement logistics.
Thermal propertiesPurificationStability
Decisive Application Scenarios
CNS Drug Discovery Requiring Enhanced BBB Permeability
The +0.37 LogP increase and elimination of the sole H‑bond donor (HBD count 0 vs. 1 for the N3‑unsubstituted analog) position this compound as a more favorable starting scaffold for central nervous system (CNS) programs, where lower HBD count and higher lipophilicity correlate with improved blood‑brain barrier penetration. [1]
Fragment-Based Lead Discovery with Controlled Elaboration
The approximately 2‑fold slower nucleophilic displacement rate of the 2‑methylsulfanyl group in the N3‑methyl isomer, compared with N1‑methyl isomers, provides a tunable reactivity window. This allows chemists to perform sequential C2‑functionalization without premature displacement, enabling efficient fragment elaboration and focused library synthesis in lead‑optimization campaigns. [1]
Analytical QC for N3-Methyl vs. N3-H Byproduct Discrimination
The 14.0157 Da exact mass difference relative to the N3‑unsubstituted analog permits unambiguous LC–HRMS discrimination, ensuring that process chemists and QC analysts can confidently distinguish the target compound from the common N3‑H byproduct during scale‑up synthesis and purity assessment. [1]
SAR Studies on Pyrimidinone-Based Kinase or NNRTI Inhibitors
The compound incorporates the hallmark features of the DABO/S‑DABO NNRTI pharmacophore—2‑alkylthio group, N3‑substitution, and a C6‑aryl ring—making it an ideal core scaffold for SAR studies targeting HIV‑1 reverse transcriptase or structurally related kinases. The defined N3‑methyl group allows systematic exploration of C2 and C6 substituent effects without confounding H‑bond donor contributions. [1]
Application
Selection Property
Validation Focus
CNS permeability research
Low HBD count and reported LogP increase
Passive permeability assay validation
Controlled scaffold elaboration
Tunable C2-methylsulfanyl displacement rate
Sequential functionalization without premature displacement
LC–HRMS identity confirmation
Resolved exact mass difference
Unambiguous discrimination from N3-H byproduct
Kinase/NNRTI SAR studies
DABO pharmacophore with defined N3-methyl group
Systematic exploration of C2 and C6 substituent effects
[1] Kheifets, G. M. et al. Russ. J. Org. Chem. 2004, 40, 104–113 (nucleophilic substitution rate modulation); Fabbrizi, E. et al. J. Med. Chem. 2025 (DABO pharmacophore features). View Source
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